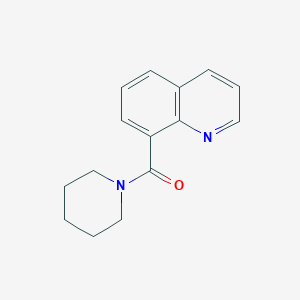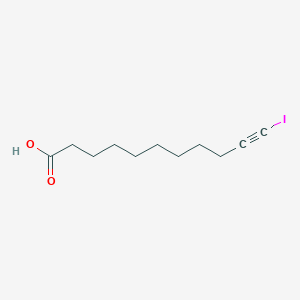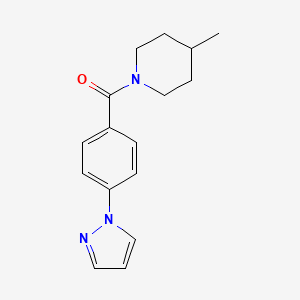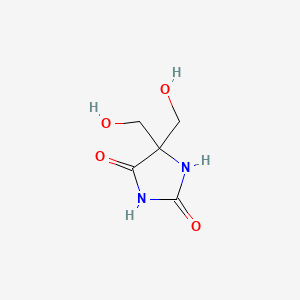
Piperidin-1-yl(quinolin-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-1-yl(quinolin-8-yl)methanone, also known as PQM, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PQM is a heterocyclic compound that contains both a piperidine and a quinoline moiety, which makes it a versatile scaffold for the design of various bioactive compounds.
Wissenschaftliche Forschungsanwendungen
Piperidin-1-yl(quinolin-8-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been used as a scaffold for the design of various bioactive compounds, such as inhibitors of kinases, proteases, and ion channels. Piperidin-1-yl(quinolin-8-yl)methanone-based compounds have also been investigated for their anticancer, antiviral, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Piperidin-1-yl(quinolin-8-yl)methanone-based compounds depends on their specific structure and target. For example, Piperidin-1-yl(quinolin-8-yl)methanone-based kinase inhibitors bind to the ATP-binding site of the kinase and prevent its activation. Similarly, Piperidin-1-yl(quinolin-8-yl)methanone-based protease inhibitors bind to the active site of the protease and inhibit its catalytic activity. Piperidin-1-yl(quinolin-8-yl)methanone-based ion channel inhibitors block the ion flow through the channel and prevent its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Piperidin-1-yl(quinolin-8-yl)methanone-based compounds depend on their specific target and mode of action. For example, Piperidin-1-yl(quinolin-8-yl)methanone-based kinase inhibitors can affect cell proliferation, differentiation, and survival. Piperidin-1-yl(quinolin-8-yl)methanone-based protease inhibitors can affect protein degradation, signaling, and immune response. Piperidin-1-yl(quinolin-8-yl)methanone-based ion channel inhibitors can affect neuronal signaling, muscle contraction, and ion homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Piperidin-1-yl(quinolin-8-yl)methanone-based compounds in lab experiments include their versatility, stability, and availability. Piperidin-1-yl(quinolin-8-yl)methanone can be easily synthesized and modified to obtain various derivatives with different properties. The limitations of using Piperidin-1-yl(quinolin-8-yl)methanone-based compounds in lab experiments include their potential toxicity, selectivity, and specificity. Piperidin-1-yl(quinolin-8-yl)methanone-based compounds can affect multiple targets and pathways, which can lead to off-target effects and unwanted side effects.
Zukünftige Richtungen
The future directions of Piperidin-1-yl(quinolin-8-yl)methanone-based research include the design and synthesis of more potent and selective compounds, the identification of new targets and pathways, and the development of new therapeutic applications. Piperidin-1-yl(quinolin-8-yl)methanone-based compounds have the potential to become valuable tools for drug discovery and development, as well as for basic research in biochemistry, pharmacology, and physiology.
Conclusion:
In conclusion, Piperidin-1-yl(quinolin-8-yl)methanone is a versatile scaffold for the design of various bioactive compounds with potential applications in drug discovery and development. Piperidin-1-yl(quinolin-8-yl)methanone-based compounds have been extensively studied for their anticancer, antiviral, and antimicrobial activities, as well as for their effects on kinases, proteases, and ion channels. The future directions of Piperidin-1-yl(quinolin-8-yl)methanone-based research include the development of more potent and selective compounds, the identification of new targets and pathways, and the exploration of new therapeutic applications.
Synthesemethoden
The synthesis of Piperidin-1-yl(quinolin-8-yl)methanone is a multi-step process that involves the condensation of piperidine-1-carboxylic acid with 8-formylquinoline, followed by reduction and cyclization reactions. The final product is obtained as a yellow solid, which can be purified by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
piperidin-1-yl(quinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-2-1-3-11-17)13-8-4-6-12-7-5-9-16-14(12)13/h4-9H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSZRMYGSDXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(quinolin-8-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)

![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)